molecular formula C10H9NO6 B2994405 Dimethyl 4-nitroisophthalate CAS No. 69048-70-0

Dimethyl 4-nitroisophthalate

Cat. No.: B2994405
CAS No.: 69048-70-0
M. Wt: 239.183
InChI Key: IFGRLSNABSJUIU-UHFFFAOYSA-N
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Description

Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 and a molecular weight of 239.18 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a nitro group is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Dimethyl 4-nitroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-nitroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound as a white solid. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 4-nitroisophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethyl 4-nitroisophthalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-nitroisophthalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Dimethyl 4-nitroisophthalate can be compared with other similar compounds such as:

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

dimethyl 4-nitrobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGRLSNABSJUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-formyl-4-nitrobenzoate (1.5 g, 7.18 mmol) in formic acid (2 mL) was added hydrogen peroxide (2.5 mL, 30% in water). The reaction mixture was stirred at r.t. for 16 h. Additional hydrogen peroxide (2.5 mL, 30% in water) was added, and the reaction mixture stirred at r.t. for 8 h before being concentrated in vacuo. The residue was dissolved in 2% HCl in MeOH (40 mL). The solution was stirred at 70° C. for 4 days, then concentrated in vacuo. The residue was dissolved in DCM (10 mL), and the solution washed with aqueous sat. NaHCO3 (2×10 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (1.52 g, 87%) as a colourless oil. δH (CDCl3) 8.43 (1H, s), 8.29 (1H, dd, J 1.8 and 8.6 Hz), 7.92 (1H, d, J 8.3 Hz), 3.99 (3H, s), 3.95 (3H, s). LCMS (ES+) 240.0 (M+H)+, RT 1.80 minutes (Method 12).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
87%

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